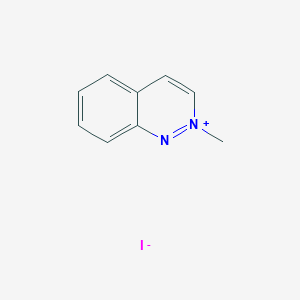

2-Methylcinnolin-2-ium iodide

Description

Note: The provided evidence primarily discusses 2-Methylisoquinolin-2-ium iodide (CAS: 3947-77-1), synthesized via quaternization of isoquinoline with iodomethane in tetrahydrofuran (THF) at room temperature, yielding a pale yellow powder (76% yield) . Cinnoline and isoquinoline are distinct heterocycles: cinnoline contains two adjacent nitrogen atoms in a bicyclic structure, while isoquinoline has a pyridine ring fused to a benzene ring. For this article, we assume the intended compound is 2-Methylisoquinolin-2-ium iodide and proceed accordingly.

Properties

Molecular Formula |

C9H9IN2 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

2-methylcinnolin-2-ium;iodide |

InChI |

InChI=1S/C9H9N2.HI/c1-11-7-6-8-4-2-3-5-9(8)10-11;/h2-7H,1H3;1H/q+1;/p-1 |

InChI Key |

QSRDYBAAWJDYIM-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=NC2=CC=CC=C2C=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcinnolin-2-ium iodide typically involves the reaction of 2-methylcinnoline with an iodinating agent. One common method is the reaction of 2-methylcinnoline with iodine in the presence of an oxidizing agent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 100°C, to facilitate the formation of the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylcinnolin-2-ium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding reduced forms.

Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular iodine and other halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or phosphines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.

Scientific Research Applications

2-Methylcinnolin-2-ium iodide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methylcinnolin-2-ium iodide involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its iodide ion can also facilitate the formation of reactive intermediates, which can further interact with biological molecules or other chemical species.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: 2-Methylisoquinolin-2-ium iodide is synthesized efficiently under mild conditions , whereas data for pyridinium and imidazolinium derivatives are incomplete.

Physicochemical Properties

- Melting Points: Dimethylsulphonium iodide: 165°C . 2-Methylisoquinolin-2-ium iodide: Not reported.

- Solubility: Iodine (reference compound): 0.34 g/L in water at 20°C . Quaternary iodides like 2-Methylisoquinolin-2-ium iodide are typically polar and soluble in polar aprotic solvents (e.g., THF, DMSO) but poorly soluble in non-polar solvents.

Challenges and Data Gaps

Nomenclature Ambiguity: The evidence conflates isoquinolinium and cinnolinium derivatives, which are structurally distinct.

Limited Physicochemical Data: Key properties (e.g., melting point, solubility) for 2-Methylisoquinolin-2-ium iodide remain unreported.

Biological Activity: No evidence supports antimicrobial or therapeutic uses for isoquinolinium iodides, unlike dimethylsulphonium iodide .

Q & A

Q. What is the recommended synthetic route for 2-Methylcinnolin-2-ium iodide, and how can purity be optimized?

The synthesis involves quaternization of cinnoline derivatives with iodomethane. A validated protocol for analogous compounds (e.g., 2-Methylisoquinolin-2-ium iodide) uses anhydrous tetrahydrofuran (THF) as the solvent, with iodomethane (1.2 equiv.) added to the heterocyclic precursor. The reaction proceeds at room temperature for 24 hours, followed by filtration and sequential washing with ethyl acetate and diethyl ether to remove unreacted reagents . Key optimization steps include:

- Stoichiometric control : Excess iodomethane ensures complete quaternization.

- Solvent dryness : Anhydrous conditions prevent hydrolysis of the iodomethane.

- Purification : Recrystallization from ethanol/water mixtures can enhance purity (>95%) if initial filtration yields insufficient results.

Q. What safety protocols are critical when handling this compound?

While no specific safety data is available for this compound, protocols for structurally similar iodides (e.g., pyridinium iodides) recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use of fume hoods to mitigate inhalation risks, as iodides may release volatile iodine under heating.

- Storage : In airtight containers under inert gas (argon) to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm quaternization via deshielding of the methyl group adjacent to the nitrogen (δ ~4.5 ppm for N⁺–CH₃).

- Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M-I]⁺ to verify the cationic moiety.

- Elemental analysis : Validate stoichiometry (C, H, N, I percentages). Cross-reference with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or powder diffraction complexities) be addressed during structural analysis of this compound?

Mercuric iodide analogs (e.g., HgI₂) demonstrate that powder diffraction data alone may be insufficient due to overlapping reflections from multiple crystal planes . For single-crystal studies:

- Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

- Refinement with SHELXL : Employ the TWIN/BASF commands to model twinning and refine anisotropic displacement parameters.

- Validation : Cross-check using the R1/wR2 residuals and the Hirshfeld surface analysis to detect disorder .

Q. How should researchers resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts or crystal packing predictions)?

- Systematic error analysis : Verify sample purity via HPLC or TLC. Impurities (e.g., unreacted cinnoline) may skew NMR shifts.

- Computational benchmarking : Compare experimental shifts with DFT-derived values (e.g., using Gaussian or ORCA software). Adjust solvent models (PCM for DMSO-d₆) to improve agreement.

- Crystallographic validation : Use Mercury software to overlay experimental and predicted crystal structures, identifying packing discrepancies due to counterion interactions .

Q. What strategies are recommended for designing experiments to study the reactivity of this compound in cross-coupling reactions?

- Substrate screening : Test palladium/copper-catalyzed couplings (e.g., Suzuki-Miyaura) under varying conditions (aqueous vs. anhydrous, temperature).

- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify intermediates.

- Mechanistic probes : Isotopic labeling (e.g., deuterated methyl groups) or trapping experiments (e.g., with TEMPO) to elucidate pathways .

Methodological Guidelines

- Data reporting : Adhere to IUPAC standards for chemical nomenclature and SI units. Include raw crystallographic data (CIF files) and refinement parameters in supplementary materials .

- Contradiction resolution : Use Bland-Altman plots or ANOVA for statistical validation of conflicting datasets .

- Ethical compliance : Disclose all synthetic modifications and safety incidents in line with ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.